molecular formula C11H21ClO2 B14715641 1-[(1-Butoxy-3-chloroprop-2-EN-1-YL)oxy]butane CAS No. 14112-72-2

1-[(1-Butoxy-3-chloroprop-2-EN-1-YL)oxy]butane

Cat. No.: B14715641
CAS No.: 14112-72-2
M. Wt: 220.73 g/mol
InChI Key: FNKYVBHMXAZXFK-UHFFFAOYSA-N
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Description

1-[(1-Butoxy-3-chloroprop-2-EN-1-YL)oxy]butane is an organic compound with the molecular formula C11H21ClO2 and a molecular weight of 220.736 g/mol . This compound is characterized by the presence of a butoxy group and a chloropropenyl group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-Butoxy-3-chloroprop-2-EN-1-YL)oxy]butane typically involves the reaction of 1-chloro-3-butoxypropene with butanol under basic conditions . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are mixed and reacted in a controlled environment to ensure high yield and purity . The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(1-Butoxy-3-chloroprop-2-EN-1-YL)oxy]butane undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as , , or in polar aprotic solvents like (DMSO) or (DMF).

    Oxidation: Oxidizing agents like (KMnO4) or (CrO3) in acidic or basic media.

    Reduction: Reducing agents such as (NaBH4) or (LiAlH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic substitution: Formation of substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of saturated derivatives.

Scientific Research Applications

1-[(1-Butoxy-3-chloroprop-2-EN-1-YL)oxy]butane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(1-Butoxy-3-chloroprop-2-EN-1-YL)oxy]butane involves its interaction with nucleophiles and electrophiles in various chemical reactions. The presence of the butoxy and chloropropenyl groups allows it to participate in substitution and addition reactions, targeting specific molecular sites and pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Butoxy-3-chloropropan-2-yl)oxy-3-chloropropan-2-ol
  • 1-(1-Butoxy-3-dibutoxyphosphorylpropoxy)butane
  • 1-(1-Butoxy-2-chloroethoxy)butane
  • 1-(1-Butoxy-2-chloropropoxy)butane

Uniqueness

1-[(1-Butoxy-3-chloroprop-2-EN-1-YL)oxy]butane is unique due to its specific combination of functional groups, which provides it with distinct reactivity and versatility in organic synthesis. Its ability to undergo various chemical transformations makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

14112-72-2

Molecular Formula

C11H21ClO2

Molecular Weight

220.73 g/mol

IUPAC Name

1-(1-butoxy-3-chloroprop-2-enoxy)butane

InChI

InChI=1S/C11H21ClO2/c1-3-5-9-13-11(7-8-12)14-10-6-4-2/h7-8,11H,3-6,9-10H2,1-2H3

InChI Key

FNKYVBHMXAZXFK-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(C=CCl)OCCCC

Origin of Product

United States

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